molecular formula C20H17N3O B12939217 N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide CAS No. 112583-67-2

N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide

Cat. No.: B12939217
CAS No.: 112583-67-2
M. Wt: 315.4 g/mol
InChI Key: XNJFUDQWUDEICT-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide is a synthetic quinoline derivative characterized by a carboxamide group at the 6-position of the quinoline scaffold and a 2-(1H-indol-3-yl)ethyl substituent on the amide nitrogen. The quinoline core is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors.

Properties

CAS No.

112583-67-2

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]quinoline-6-carboxamide

InChI

InChI=1S/C20H17N3O/c24-20(15-7-8-18-14(12-15)4-3-10-21-18)22-11-9-16-13-23-19-6-2-1-5-17(16)19/h1-8,10,12-13,23H,9,11H2,(H,22,24)

InChI Key

XNJFUDQWUDEICT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Coupling Reactions

For the direct synthesis of this compound, the following approach is typical:

  • Starting Materials: Quinoline-6-carboxylic acid or its activated form (e.g., acid chloride) and 2-(1H-indol-3-yl)ethylamine.

  • Coupling Agents: Common peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid for amide bond formation.

  • Reaction Conditions: Typically performed in anhydrous solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures, with bases such as triethylamine to scavenge generated acids.

  • Purification: The product is isolated by standard extraction, crystallization, or chromatographic techniques.

Alternative Synthetic Routes

  • Leuckart Reaction-Based Cyclization: Some quinoline derivatives are synthesized via condensation of chloroquinolinecarbaldehydes with formamide and formic acid, proceeding through N-formyl intermediates and cyclization to form quinoline-based heterocycles. While this method is more relevant to pyrimidine or quinazoline derivatives, it demonstrates the utility of formamide in heterocyclic synthesis.

  • Oxidative Ring Contraction and Esterification: For related indoloquinoline carboxylic acids, oxidative ring contraction using cobalt(II) acetate and NHPI in DMF under oxygen atmosphere, followed by esterification with hydrogen chloride gas in DMSO, has been reported. These methods are more specialized and may be adapted for functionalized quinoline derivatives.

Data Table Summarizing Key Preparation Parameters

Step/Method Starting Materials Reaction Conditions Catalyst/Agent Yield (%) Notes
Condensation of indole-3-carboxaldehyde with anthranilamide 1H-indole-3-carboxaldehyde, anthranilamide Reflux in acetonitrile, 4 h, p-TSA catalyst p-Toluenesulfonic acid (p-TSA) 33 Side products include indole and unsubstituted quinazolinone
Cyclocondensation in DMAC with Na2S2O5 Same as above 150 °C, DMAC solvent, Na2S2O5 initiator Sodium metabisulfite (Na2S2O5) 86 Improved yield, key intermediate oxidation step
Amide coupling (general method) Quinoline-6-carboxylic acid, 2-(1H-indol-3-yl)ethylamine Room temp or mild heating, anhydrous solvent EDCI, DCC, or HATU Variable Standard peptide coupling conditions, yields depend on reagent and purification method
Leuckart reaction for quinoline derivatives Chloroquinolinecarbaldehyde, formamide, formic acid Heating under reflux Formamide, formic acid Good Forms N-formyl intermediates, followed by cyclization
Oxidative ring contraction and esterification Indoloquinoline carboxylic acid DMF with Co(II) acetate, oxygen bubbling; esterification with HCl gas in DMSO Co(II) acetate, NHPI Moderate Specialized method for indoloquinoline derivatives

Research Findings and Notes

  • The condensation approach to quinazolinone analogues demonstrates the sensitivity of the reaction to acid catalysts and solvents, with Na2S2O5 in DMAC providing the best yields and cleaner product profiles.

  • The amide bond formation between quinoline carboxylic acids and indolyl ethylamines is a well-established method, though specific literature detailing this exact compound is limited. Standard peptide coupling protocols are applicable.

  • Side reactions such as deformylation, thioamidation, and oxidation can occur depending on reaction conditions and substituents on the indole or quinoline rings.

  • Functionalization of the nitrogen atom on the indole ring post-synthesis is possible via benzoylation or methylation, which may be relevant for derivative synthesis.

  • Industrial scale-up would require optimization of reaction parameters, solvent choice, and purification methods to ensure yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline-6-carboxylic acid derivatives, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The quinoline moiety can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Together, these interactions can lead to the modulation of signaling pathways involved in cell growth, apoptosis, and immune response .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoline carboxamides exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide and structurally related analogs:

Substituent Position and Electronic Effects

  • The electron-withdrawing carboxamide group at the 6-position may also modulate the quinoline ring’s electron density, influencing interactions with hydrophobic pockets .
  • Quinoline-4-Carboxamide (): Compound 35 (N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide) features a 4-carboxamide group and a difluoropyrrolidine-morpholine side chain. The 4-position places the substituent closer to the quinoline nitrogen, which could enhance interactions with protonated residues in acidic environments (e.g., bacterial membranes). The fluorine atom at the 6-position likely improves metabolic stability and membrane permeability .

N-Oxide Derivatives ()

N-oxidation of quinoline carboxamides, as seen in compounds 1k–1q, introduces a polar oxygen atom, altering electronic properties and solubility. For example:

  • N,N-Dibenzyl-6-quinolinecarboxamide N-Oxide (1k): The benzyl groups increase lipophilicity, while the N-oxide enhances water solubility. This balance may improve bioavailability compared to non-oxidized analogs like the target compound .

Comparative Data Table

Compound Name Quinoline Position Key Substituents Reported Activity Reference
This compound 6 Indole-ethyl, carboxamide Theoretical (structural analog) N/A
Compound 35 () 4 Difluoropyrrolidinyl, morpholinopropyl Multi-stage antimicrobial
6-Fluoroquinoline N-Oxide (1p , ) 6 Fluorine, N-oxide Enhanced electronic reactivity
N,N-Dibenzyl-6-quinolinecarboxamide N-Oxide (1k , ) 6 Dibenzyl, N-oxide Improved solubility

Research Implications and Limitations

  • Structural Advantages: The indole-ethyl group in the target compound may offer superior target selectivity over simpler alkyl chains (e.g., morpholinopropyl in Compound 35) due to indole’s aromaticity and hydrogen-bonding capacity.
  • Knowledge Gaps: Empirical data on the target compound’s pharmacokinetics and toxicity are absent. Comparative studies with N-oxide derivatives () are needed to evaluate the trade-offs between oxidation state and bioactivity.
  • Synthetic Challenges : Introducing the indole-ethyl group requires precise coupling conditions to avoid side reactions, as seen in the synthesis of Compound 35 ().

Biological Activity

N-(2-(1H-Indol-3-yl)ethyl)quinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an indole moiety and a quinoline derivative. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be broken down into two key components:

  • Indole Moiety : Known for its role in various biological processes, including modulation of serotonin receptors.
  • Quinoline Derivative : Associated with antimicrobial and anticancer properties.

The molecular formula for this compound is C₁₈H₁₈N₂O, with a molecular weight of approximately 290.35 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The indole component interacts with serotonin receptors, influencing mood and cognitive functions.
  • Antimicrobial Activity : The quinoline structure exhibits properties that may inhibit bacterial growth by interfering with cellular processes.
  • Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by targeting specific pathways.

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against various pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

A study reported a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, highlighting its potential as an antimicrobial agent .

PathogenMIC (μg/mL)
Staphylococcus aureus<1
Escherichia coli>10
Candida albicans7.80

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was found to significantly suppress the growth of A549 lung cancer cells compared to normal fibroblasts .

Case Studies

  • Study on Indoloquinoline Derivatives : A series of derivatives were synthesized and evaluated for their antiproliferative effects against several cancer cell lines. Among these, this compound demonstrated significant activity, suggesting its potential as a lead compound in anticancer drug development .
  • Molecular Docking Studies : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression and bacterial resistance, further supporting its therapeutic potential .

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